(S,S)-C2-TunaPhos Oxide
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Overview
Description
(S,S)-C2-TunaPhos Oxide is a chiral phosphine oxide compound widely used in asymmetric catalysis. Its unique structure allows it to act as a ligand in various catalytic reactions, making it a valuable tool in organic synthesis. The compound’s chirality is derived from its two stereocenters, which are crucial for its activity in enantioselective processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-C2-TunaPhos Oxide typically involves the reaction of a chiral phosphine ligand with an oxidizing agent. One common method is the oxidation of (S,S)-C2-TunaPhos using hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
(S,S)-C2-TunaPhos Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state species.
Reduction: It can be reduced back to its phosphine form using reducing agents like lithium aluminum hydride.
Substitution: The phosphine oxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphine oxides, while reduction results in the regeneration of the phosphine ligand.
Scientific Research Applications
(S,S)-C2-TunaPhos Oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It is employed in the synthesis of chiral drugs and pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
Mechanism of Action
The mechanism by which (S,S)-C2-TunaPhos Oxide exerts its effects involves its ability to coordinate with metal centers in catalytic reactions. The chiral environment provided by the ligand induces enantioselectivity in the reaction, leading to the preferential formation of one enantiomer over the other. This is achieved through the formation of a chiral transition state, which lowers the activation energy for the desired reaction pathway.
Comparison with Similar Compounds
Similar Compounds
(R,R)-C2-TunaPhos Oxide: Another chiral phosphine oxide with similar applications but different stereochemistry.
BINAP Oxide: A widely used chiral ligand in asymmetric catalysis.
DIOP Oxide: Another chiral phosphine oxide used in enantioselective reactions.
Uniqueness
(S,S)-C2-TunaPhos Oxide is unique due to its specific stereochemistry, which imparts distinct enantioselective properties. Its ability to form stable complexes with various metal centers makes it a versatile ligand in asymmetric catalysis. Additionally, its high thermal and chemical stability allows it to be used under a wide range of reaction conditions.
Properties
Molecular Formula |
C38H30O4P2 |
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Molecular Weight |
612.6 g/mol |
IUPAC Name |
3,16-bis(diphenylphosphoryl)-8,11-dioxatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaene |
InChI |
InChI=1S/C38H30O4P2/c39-43(29-15-5-1-6-16-29,30-17-7-2-8-18-30)35-25-13-23-33-37(35)38-34(42-28-27-41-33)24-14-26-36(38)44(40,31-19-9-3-10-20-31)32-21-11-4-12-22-32/h1-26H,27-28H2 |
InChI Key |
JIGYLQXUHRXWAO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C(=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(O1)C=CC=C5P(=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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